

Enniatin C vs. Analogs (A, B, B1): A Comparative Activity Guide

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Compound of Interest

Compound Name:	Enniatin C
CAS No.:	19893-23-3
Cat. No.:	B1671337

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Executive Summary

The **Enniatin** complex comprises a family of cyclohexadepsipeptides produced by *Fusarium* species.^{[2][3][4][5][6]} While Enniatin B is the most abundant and studied variant, **Enniatin C** represents a distinct structural analog with unique pharmacological potential.

The primary differentiator lies in the amino acid residues:

- Enniatin B: Contains N-methyl-Valine (MeVal).^{[1][7]}
- Enniatin A: Contains N-methyl-Isoleucine (Melle).^{[1][6]}
- **Enniatin C:** Contains N-methyl-Leucine (MeLeu).^[1]

This subtle structural shift—*isomerism* between the side chains of A (Ile) and C (Leu)—confers **Enniatin C** with lipophilicity and cytotoxicity profiles often exceeding those of Enniatin B, while exhibiting distinct anti-mycobacterial properties not typically highlighted in the A or B series.^[6]

Structural Basis of Activity

The biological activity of Enniatins is governed by their ability to act as ionophores.[4][7][8] This capability is strictly regulated by the hydrophobicity of the R-groups projecting from the cyclic core.[6]

Chemical Structure Comparison

All Enniatins share a cyclic hexadepsipeptide core: cyclo-(D-Hiv-L-MeAA)₃, where D-Hiv is D-2-hydroxyisovaleric acid and L-MeAA is the variable N-methylated amino acid.[1][4][6]

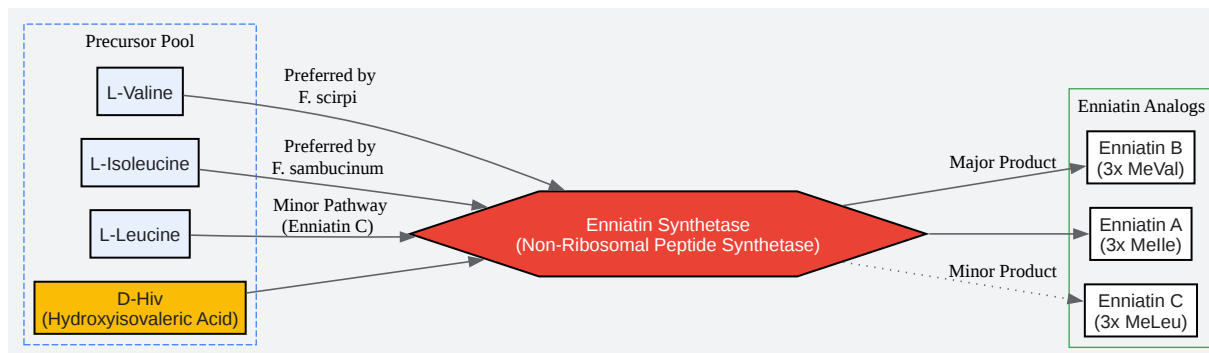
Analog	Amino Acid Residue (R-Group)	Side Chain Structure	Relative Hydrophobicity
Enniatin B	N-Methyl-Valine	Isopropyl	Low
Enniatin B1	1x Melle, 2x MeVal	Hybrid	Medium
Enniatin C	N-Methyl-Leucine	Isobutyl	High
Enniatin A	N-Methyl-Isoleucine	sec-Butyl	High

Structure-Activity Relationship (SAR) Logic: The transition from Valine (B) to Leucine (C) increases the carbon chain length, enhancing lipophilicity.[1][6]

- Causality: Increased lipophilicity facilitates deeper insertion into the lipid bilayer of the mitochondrial membrane.
- Result: **Enniatin C** and A generally exhibit higher cytotoxicity and lower IC₅₀ values compared to Enniatin B.[6]

Biosynthetic Pathway Visualization

The following diagram illustrates the modular biosynthesis where the specificity of the Enniatin Synthetase enzyme determines the analog produced.



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Caption: Biosynthetic divergence of Enniatin analogs based on amino acid precursor availability and enzyme specificity.

Comparative Biological Activity

The following data consolidates experimental findings comparing the potency of **Enniatin C** against its peers.

Cytotoxicity Profile (Cancer Cell Lines)

Enniatin C exhibits potent cytotoxicity, often rivaling Enniatin A.[1][6] The mechanism involves mitochondrial depolarization leading to apoptosis.[6]

Comparative IC50 Values (μM) Note: Values are aggregated from comparative studies (e.g., Nilanonta et al., 2003; Watjen et al., 2009).

Cell Line	Enniatin B (Val)	Enniatin B1 (Hybrid)	Enniatin A (Ile)	Enniatin C (Leu)	Interpretation
KB (Epidermoid Carcinoma)	3.5 - 5.0	~ 2.8	1.2 - 1.8	1.0 - 2.0	C and A are equipotent; significantly more toxic than B.
HepG2 (Liver Carcinoma)	2.4 - 11.0	1.4 - 3.0	0.8 - 1.5	~ 1.5	High lipophilicity of C correlates with high hepatic toxicity. [1] [6]
NCI-H187 (Small Cell Lung)	> 5.0	3.0 - 4.0	1.0 - 2.0	1.1 - 2.3	C shows high efficacy in lung cancer models. [1] [6]

Key Insight: **Enniatin C** is consistently more cytotoxic than Enniatin B. Researchers utilizing Enniatin B as a "standard" control may underestimate the potency of the complex if **Enniatin C** impurities are present.[\[6\]](#)

Antimicrobial & Anti-Tubercular Activity

While Enniatin B is a known antifungal, **Enniatin C** has demonstrated specific activity against Mycobacterium tuberculosis, a property less characterized in the B series.

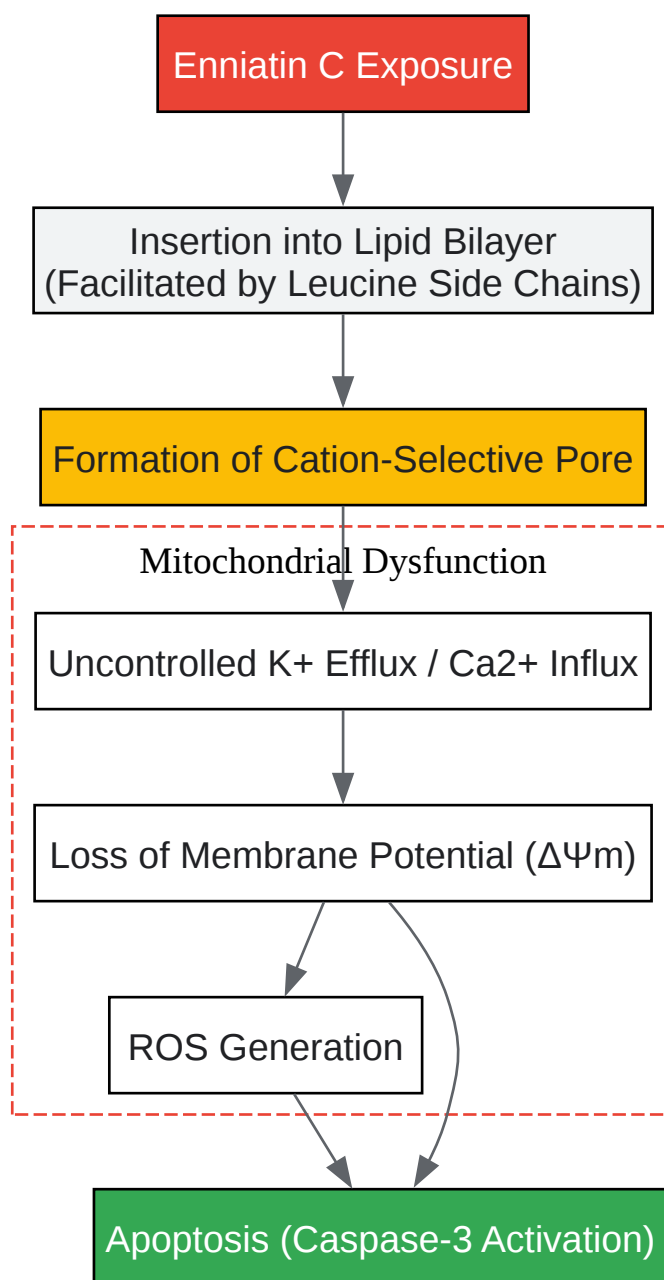
Organism	Enniatin B Activity	Enniatin C Activity
Staphylococcus aureus	Moderate (MIC > 10 µM)	High (MIC ~ 5-10 µM)
Mycobacterium tuberculosis (H37Ra)	Low / Inactive	Active (MIC 3.12 - 6.25 µg/mL)
Plasmodium falciparum (Malaria)	Moderate (IC50 ~ 5 µM)	High (IC50 ~ 2-3 µM)

Mechanism of Action: The Ionophore Cascade

Enniatins function as channel-forming ionophores.[1][6] They integrate into biological membranes, forming pores that are selective for monovalent cations (K⁺, Na⁺, NH₄⁺).[1]

Mechanism Workflow:

- Insertion: The lipophilic exterior (R-groups) allows the ring to dissolve into the membrane.[1][6]
- Transport: The hydrophilic interior binds cations (K⁺ > Na⁺).[6]
- Depolarization: Uncontrolled influx/efflux of ions dissipates the transmembrane potential ().[6]
- Apoptosis: Mitochondrial depolarization triggers the release of Cytochrome c and activation of Caspase-3.[6]



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Caption: The cytotoxic cascade of **Enniatin C**, highlighting the critical role of membrane insertion and ion flux.[1][6]

Experimental Protocols for Validation

To validate the comparative activity of **Enniatin C** vs B, the following self-validating protocols are recommended.

Protocol A: Mitochondrial Membrane Potential Assay (JC-1)

This assay confirms if the cytotoxicity is driven by the ionophoric mechanism (depolarization) characteristic of Enniatins.[1][6]

- Seeding: Seed HepG2 cells at

cells/well in 96-well black plates. Incubate 24h.
- Treatment: Treat cells with Enniatin B and **Enniatin C** at graded concentrations (0.1, 0.5, 1, 5, 10 μ M). Include a CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) positive control (10 μ M).[1]
- Staining: After 24h, add JC-1 dye (2 μ M final concentration) in culture medium. Incubate 30 min at 37°C.
- Wash: Wash 2x with PBS to remove background fluorescence.[6]
- Detection: Measure fluorescence:
 - Aggregates (Healthy): Ex/Em 535/590 nm (Red).[1][6]
 - Monomers (Depolarized): Ex/Em 485/530 nm (Green).[1][6]
- Validation: A decrease in the Red/Green ratio indicates depolarization.[6] **Enniatin C** should show a steeper dose-response curve (lower IC50 for depolarization) than Enniatin B.[1][6]

Protocol B: Comparative Cytotoxicity (CCK-8 / MTT)

- Preparation: Dissolve Enniatin A, B, and C standards in DMSO. Ensure final DMSO concentration < 0.5%.
- Incubation: Expose cells (e.g., KB or H4IIE) for 48 hours.
- Readout: Add CCK-8 reagent; incubate 2h. Read Absorbance at 450 nm.[6]

- Analysis: Plot log(concentration) vs. % viability. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

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